molecular formula C5H3BrClFN2 B8127011 5-Bromo-3-chloro-4-fluoropyridin-2-amine

5-Bromo-3-chloro-4-fluoropyridin-2-amine

Cat. No.: B8127011
M. Wt: 225.44 g/mol
InChI Key: NQNZJCSUSPZTSP-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-4-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. The unique combination of halogens in its structure imparts distinct chemical properties, making it useful in diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-4-fluoropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine derivatives followed by amination. For instance, the synthesis can begin with 5-bromo-2-chloropyridine, which undergoes a halogen exchange reaction using anhydrous potassium fluoride to introduce the fluorine atom . The resulting intermediate is then subjected to amination reactions to introduce the amino group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, plays a crucial role in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction: Formation of nitro and amine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-4-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 3-Chloro-4-fluoropyridine
  • 2-Amino-5-bromo-3-fluoropyridine

Uniqueness

5-Bromo-3-chloro-4-fluoropyridin-2-amine is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations. Compared to its analogs, this compound offers enhanced reactivity and selectivity in synthetic applications .

Properties

IUPAC Name

5-bromo-3-chloro-4-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClFN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNZJCSUSPZTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClFN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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